3-(1-Benzyl-1H-imidazol-4-yl)-2-(3-(diethylamino)propanamido)propanoic acid
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Overview
Description
3-(1-Benzyl-1H-imidazol-4-yl)-2-(3-(diethylamino)propanamido)propanoic acid is a complex organic compound featuring a benzyl group attached to an imidazole ring, which is further connected to a diethylamino-substituted propanamide group[_{{{CITATION{{{_1{Benzyl [3- (1H-imidazol-4-yl)-1- { (2Z)-2- 3-methoxy-4- (4 ...
Preparation Methods
Synthetic Routes and Reaction Conditions: . Key reaction conditions include the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of new functional groups, such as halides or alkyl groups.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Imidazole derivatives: Other compounds containing the imidazole ring, such as histamine and various pharmaceuticals.
Benzyl derivatives: Compounds with benzyl groups attached to different heterocycles.
Diethylamino-substituted compounds: Similar structures with diethylamino groups in different positions or attached to other functional groups.
Uniqueness: 3-(1-Benzyl-1H-imidazol-4-yl)-2-(3-(diethylamino)propanamido)propanoic acid stands out due to its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3-(1-benzylimidazol-4-yl)-2-[3-(diethylamino)propanoylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O3/c1-3-23(4-2)11-10-19(25)22-18(20(26)27)12-17-14-24(15-21-17)13-16-8-6-5-7-9-16/h5-9,14-15,18H,3-4,10-13H2,1-2H3,(H,22,25)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRSBHYHAVGBPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC(=O)NC(CC1=CN(C=N1)CC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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